Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Overview
Description
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Mechanism of Action
Mode of Action
As an intermediate in the synthesis of perindopril , it may contribute to the overall mechanism of action of the final drug. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently .
Biochemical Pathways
As an intermediate in the synthesis of perindopril , it may play a role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
As an intermediate in the synthesis of perindopril , its properties may influence the overall pharmacokinetic profile of the final drug.
Result of Action
As an intermediate in the synthesis of perindopril , it may contribute to the therapeutic effects of the final drug, which include lowering blood pressure and improving heart function .
Action Environment
It is soluble in methanol and water , which may influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor technology to control reaction parameters precisely, leading to a more sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound is structurally similar and shares some chemical properties.
Perindopril: An antihypertensive drug that contains a similar structural motif.
Proline analogues: These compounds have similar stereochemistry and are used in similar applications.
Uniqueness
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester and hydrochloride functionalities. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPKXUASPJHGJ-YWUTZLAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781676-62-8 | |
Record name | methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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